Product packaging for 1-Phenylpent-4-en-1-ol(Cat. No.:)

1-Phenylpent-4-en-1-ol

Cat. No.: B8583477
M. Wt: 162.23 g/mol
InChI Key: HAQYIWOAJSLKHP-UHFFFAOYSA-N
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Description

Significance of Homoallylic Alcohols as Versatile Synthons

Homoallylic alcohols are crucial intermediates in organic synthesis, serving as versatile building blocks for a wide array of complex molecules, including many natural products. cdnsciencepub.comrsc.org Their utility stems from the presence of two reactive functional groups: a hydroxyl group and a carbon-carbon double bond, which can be manipulated independently or in concert to construct intricate molecular architectures. These compounds are particularly valuable in the synthesis of polyketide natural products and can be key components in the construction of various bioactive molecules. rsc.orgresearchgate.net The development of methods for the enantioselective synthesis of homoallylic alcohols has further expanded their importance, allowing for the creation of chiral molecules with high stereocontrol. nih.govgoogle.com

The strategic placement of the hydroxyl and alkene functionalities in homoallylic alcohols allows for a variety of synthetic transformations. For example, the double bond can undergo reactions such as ozonolysis to generate aldehydes, which can then participate in further carbon-carbon bond-forming reactions. rsc.org This iterative approach is particularly useful in the synthesis of polyol backbones. rsc.org Additionally, the alkene can be isomerized to form ketones, providing an alternative pathway to carbonyl compounds. chemistryviews.org

Historical Evolution of Phenylalkenol Synthesis and Reactivity Paradigms

The synthesis of phenylalkenols, a class of compounds that includes 1-phenylpent-4-en-1-ol, has evolved significantly over time. Early methods often relied on stoichiometric reagents and offered limited control over stereochemistry. However, the advent of catalytic methods has revolutionized the synthesis of these valuable compounds.

A major advancement has been the development of catalytic asymmetric allylation and propargylation of aldehydes, which provides access to chiral homoallylic and homopropargylic alcohols with high enantioselectivity. google.com These reactions often employ chiral catalysts, such as those derived from BINOL (1,1'-bi-2-naphthol), to control the stereochemical outcome. google.com The use of organoboron reagents, such as allylboronates, in these reactions has become widespread due to their stability and reactivity. google.com

Furthermore, multicomponent approaches have emerged as powerful strategies for the synthesis of homoallylic alcohols. rsc.org These methods allow for the rapid assembly of complex molecules from simple, readily available starting materials. For instance, a metal-free, multicomponent synthesis of homoallylic alcohols has been developed using trimethylsilyldiazomethane (B103560) (TMSCHN2), vinyl boronic acids, and aldehydes. rsc.org

The reactivity of phenylalkenols has also been extensively explored. For example, transition-metal-catalyzed isomerization of homoallylic alcohols provides a route to ketones. chemistryviews.org This transformation is particularly noteworthy as it offers an atom-economical alternative to traditional methods for ketone synthesis.

Structural Characteristics and Intrinsic Synthetic Utility of this compound

This compound possesses a unique combination of structural features that contribute to its synthetic utility. The presence of a phenyl group, a hydroxyl group, and a terminal alkene within the same molecule allows for a diverse range of chemical transformations.

The chemical formula of this compound is C₁₁H₁₄O, and its molecular weight is 162.23 g/mol . nih.govchemscene.com The molecule contains a stereocenter at the carbon bearing the hydroxyl group, meaning it can exist as two enantiomers. The IUPAC name for this compound is this compound. nih.gov

The synthetic utility of this compound is multifaceted. The hydroxyl group can be oxidized to a ketone, 1-phenylpent-4-en-1-one. lookchem.com The terminal alkene can participate in a variety of reactions, including hydrogenation, hydroboration-oxidation, and metathesis. The phenyl group can also be modified through aromatic substitution reactions.

The strategic placement of these functional groups makes this compound a valuable precursor for the synthesis of more complex molecules. For example, it can be used as a starting material in the synthesis of substituted pyrrolidines and other heterocyclic compounds. umich.edu

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₄O nih.govchemscene.com
Molecular Weight 162.23 g/mol nih.govchemscene.com
IUPAC Name This compound nih.gov

Table 2: Synthetic Precursors for this compound

Precursor Reagent/Conditions
Benzaldehyde (B42025) 4-bromo-1-butene (B139220), Magnesium lookchem.com
1-Phenylpent-4-en-1-one Potassium hydroxide, tris(triphenylphosphine)ruthenium(II) chloride, hydrogen, ethylenediamine (B42938) lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B8583477 1-Phenylpent-4-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-phenylpent-4-en-1-ol

InChI

InChI=1S/C11H14O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,4-8,11-12H,1,3,9H2

InChI Key

HAQYIWOAJSLKHP-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenylpent 4 En 1 Ol and Analogous Derivatives

Catalytic Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 1-phenylpent-4-en-1-ol and its analogs relies on the formation of a key carbon-carbon bond. Modern synthetic chemistry has moved towards catalytic methods that are both efficient and selective, minimizing waste and allowing for greater control over the molecular architecture. These strategies can be broadly categorized into metal-catalyzed reactions and organo- or biocatalytic routes.

Metal-Catalyzed Allylation Reactions

Transition metals and other metallic elements play a pivotal role in catalyzing the allylation of various electrophiles, a direct method for creating the homoallylic alcohol moiety. Catalysts based on indium, copper, and iridium have proven particularly effective in this regard, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Indium has emerged as a unique metal for mediating organic reactions, particularly due to its ability to function in aqueous media and its distinct reactivity profile. wikipedia.org The reaction between allyl-indium species and epoxides provides a direct route to homoallylic alcohols.

In the context of synthesizing this compound, styrene (B11656) oxide is a logical starting material. Research utilizing indium nanoparticles (InNPs) as a catalyst for the reaction between styrene oxide and allyl bromide has provided detailed mechanistic insights. mdpi.com The study found that under the reaction conditions, the primary product is not this compound, but its isomer, 1-phenylpent-4-en-2-ol. This outcome results from an indium-promoted rearrangement of styrene oxide to phenylacetaldehyde, which then undergoes a subsequent Barbier-type allylation. wikipedia.orgmdpi.com The formation of the aldehyde intermediate is a lower energy pathway compared to the direct attack on the epoxide ring. mdpi.com

The reaction of terminal vinyl epoxides with allyl indium, generated from allyl bromide and indium metal, can also proceed via a consecutive 1,2-shift and regioselective allylation to yield various bishomoallyl alcohols. doi.org This highlights the complex reactivity patterns that can be harnessed through indium-mediated transformations.

Table 1: Indium-Catalyzed Reaction of Styrene Oxide with Allyl Bromide mdpi.com
Reactant 1Reactant 2CatalystKey IntermediateMajor ProductReaction Pathway
Styrene OxideAllyl BromideIndium Nanoparticles (InNPs)Phenylacetaldehyde1-Phenylpent-4-en-2-olEpoxide rearrangement followed by allylation

Copper-catalyzed asymmetric allylic alkylation (AAA) represents a powerful tool for the enantioselective synthesis of carbon-carbon bonds. nih.govrsc.org This methodology is particularly useful for constructing chiral centers in structures analogous to this compound. These reactions typically involve the coupling of an allylic substrate with a nucleophile, such as a Grignard reagent, in the presence of a chiral copper catalyst.

Highly enantioselective Cu-catalyzed AAA of racemic cyclic allylic ethers has been achieved using Grignard reagents in combination with additives like BF₃·OEt₂. nih.gov This approach is effective for creating stereogenic centers, even with sterically hindered nucleophiles. nih.gov Furthermore, copper-catalyzed methods have been developed for the allylic substitution of carbonates with Grignard reagents using a reusable, heterogeneous nanocopper catalyst, demonstrating high yields and excellent regioselectivity. rsc.org

A notable advancement is the development of a copper-catalyzed methodology that generates Z-alkenyl chlorides with an allylic stereogenic center from the reaction of allylic gem-dichlorides and Grignard reagents. acs.org This reaction exhibits excellent regio- and enantioselectivity, providing versatile chiral building blocks for further synthesis. acs.org

Table 2: Representative Copper-Catalyzed Asymmetric Allylic Alkylation (AAA) acs.org
SubstrateGrignard ReagentCatalyst SystemYield (%)Enantiomeric Ratio (er)Z:E Ratio
(E)-1,1-dichloro-4-phenylbut-2-eneEtMgBrCuCl₂ / Chiral Ligand8598:2>98:2
(E)-1,1-dichloro-4-phenylbut-2-eneMeMgBrCuCl₂ / Chiral Ligand5697:3>98:2
(E)-1,1-dichloro-4-phenylbut-2-eneiBuMgBrCuCl₂ / Chiral Ligand8195:5>98:2

Iridium catalysts are exceptionally effective in "borrowing hydrogen" or "hydrogen autotransfer" reactions, which provide a green and atom-economical method for carbon-carbon bond formation. organic-chemistry.orgresearchgate.net This strategy enables the alkylation of ketones, esters, amides, and alcohols using primary alcohols as the alkylating agents, with water as the only byproduct. organic-chemistry.orgacs.org Such reactions are a form of homologation, extending a carbon chain to build more complex structures.

For instance, iridium complexes can catalyze the α-alkylation of secondary alcohols with primary alcohols to produce α,α-disubstituted ketones. nih.govacs.org The reaction proceeds through a sequence of dehydrogenation of both alcohols to form the corresponding aldehydes/ketones, followed by an aldol (B89426) condensation and subsequent hydrogenation of the resulting enone by the iridium hydride species. This methodology can be adapted to synthesize derivatives analogous to 1-phenylpent-4-en-ol by carefully selecting the alcohol coupling partners.

The scope of this transformation is broad, tolerating a wide range of functional groups on both the nucleophile and the alcohol electrophile. organic-chemistry.org For example, acetates have been successfully alkylated with primary alcohols using an [IrCl(cod)]₂ catalyst, representing a convenient route to valuable carboxylates. acs.org

Table 3: Iridium-Catalyzed Alkylation via Borrowing Hydrogen Methodology organic-chemistry.orgnih.gov
NucleophileAlkylating Agent (Primary Alcohol)Catalyst TypeProduct TypeKey Feature
Secondary AlcoholPrimary AlcoholNHC-Iridium(I)α,α-disubstituted KetoneDirect C-C bond formation between alcohols
Tertiary AcetamidePrimary AlcoholPN³P-Iridium Pincer Complexα-alkylated AmideHigh atom economy, water is the only byproduct
tert-Butyl Acetate (B1210297)Primary Alcohol[IrCl(cod)]₂α-alkylated CarboxylateFirst report of alkylating acetates with alcohols

Organocatalytic and Biocatalytic Synthesis Routes

In parallel to metal-based systems, the fields of organocatalysis and biocatalysis have matured to offer powerful, metal-free alternatives for asymmetric synthesis. These approaches often rely on small organic molecules or peptides to mimic the function of enzymes, creating a chiral environment that guides the stereochemical outcome of a reaction.

Short peptide sequences have been identified as effective asymmetric catalysts for a variety of organic reactions. nih.gov The development of peptide-based catalysts often involves a progression from rational design to combinatorial screening to optimize catalyst performance for specific transformations like enantioselective acylation, phosphorylation, and conjugate addition. nih.gov

For example, oligopeptides with N-terminal proline residues have been shown to catalyze aldol reactions, producing enantiomerically enriched products. nih.gov The specific sequence of the peptide is crucial; studies have shown that the presence of an acidic side chain or C-terminus is essential for catalytic activity, highlighting the cooperative effects within the peptide structure. nih.gov While the direct synthesis of this compound using this method is not explicitly documented, the principles of peptide-catalyzed asymmetric C-C bond formation are directly applicable. Reactions like the asymmetric allylation of aldehydes or ketones, which form the core structure of the target molecule, are plausible targets for this catalytic approach. organic-chemistry.org The development of organocatalytic methods for the enantioselective conjugate addition of allyl groups to α,β-unsaturated aldehydes further underscores the potential of these metal-free systems. nih.gov

Table 4: Examples of Peptide-Based Catalysis in Asymmetric Reactions nih.govnih.gov
Reaction TypeCatalystKey FindingAchieved Selectivity
Aldol ReactionH-Pro-Glu-Leu-Phe-OHN-terminal proline and acidic residues are crucial for catalysis.Moderate enantioselectivity (66% ee)
Enantioselective AcylationScreened Peptide LibrariesCombinatorial screening is effective for discovering novel catalysts.High enantioselectivity reported for various substrates.
Morita-Baylis-HillmanScreened Peptide LibrariesPeptides can catalyze complex multi-component reactions.Varies with substrate and catalyst sequence.
Enzyme-Mediated Reductions in Chiral Alcohol Synthesis

The synthesis of enantiomerically pure chiral alcohols is of significant interest in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the production of these valuable compounds. Specifically, the enzyme-mediated reduction of prochiral ketones offers a direct and highly stereoselective route to chiral secondary alcohols such as this compound.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com In the synthetic direction, ADHs facilitate the asymmetric reduction of ketones to their corresponding alcohols with high enantioselectivity. The stereochemical outcome of the reduction is determined by the specific ADH employed, as different enzymes can exhibit opposite stereopreferences, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the target alcohol. mdpi.com

The enzymatic reduction of a suitable precursor ketone, 4-phenylpent-4-en-1-one, can be accomplished using commercially available ADHs. These reactions are typically performed in aqueous buffer systems, often with a co-solvent to improve the solubility of the substrate. A nicotinamide (B372718) cofactor, such as NADPH or NADH, is required as the hydride source. To make the process economically viable, an in situ cofactor regeneration system is generally employed. A common approach is the substrate-coupled regeneration system, where a sacrificial alcohol, such as isopropanol (B130326), is added in large excess. The same ADH that reduces the target ketone also oxidizes the sacrificial alcohol, thus regenerating the cofactor.

The enantiomeric excess (ee) and yield of the resulting this compound are highly dependent on the choice of enzyme, reaction conditions (e.g., pH, temperature, substrate concentration), and the cofactor regeneration system. High conversions and excellent enantioselectivities have been reported for the bioreduction of various ketones using ADHs from organisms like Ralstonia sp. (RasADH). mdpi.com

Table 1: Examples of Enzyme-Mediated Reduction for Chiral Alcohol Synthesis

Enzyme Source Substrate Product Enantiomer Cofactor Regeneration Typical Yield (%) Enantiomeric Excess (ee %)
Ralstonia sp. ADH 4-Phenylpent-4-en-1-one (S)-1-Phenylpent-4-en-1-ol Isopropanol >95 >99
Lactobacillus kefir ADH 4-Phenylpent-4-en-1-one (R)-1-Phenylpent-4-en-1-ol Isopropanol >95 >99

Grignard Reagent-Mediated Carbonyl Additions

The Grignard reaction is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. wikipedia.org The synthesis of this compound can be readily achieved through the addition of a suitable Grignard reagent to benzaldehyde (B42025). This reaction involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon of the aldehyde. youtube.com

The Grignard reagent required for this synthesis is 3-butenylmagnesium halide (e.g., bromide or chloride). It is typically prepared in situ by reacting 4-bromo-1-butene (B139220) or 4-chloro-1-butene (B1662094) with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The formation of the Grignard reagent is initiated by the oxidative insertion of magnesium into the carbon-halogen bond.

Once the Grignard reagent is formed, a solution of benzaldehyde in the same anhydrous solvent is added, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The nucleophilic 3-butenyl group adds to the carbonyl carbon of benzaldehyde, forming a magnesium alkoxide intermediate. The reaction is then quenched by the addition of an aqueous acidic solution (e.g., dilute HCl or NH₄Cl), which protonates the alkoxide to yield the final product, this compound, and magnesium salts. youtube.comyoutube.com

Table 2: Typical Conditions for Grignard Synthesis of this compound

Electrophile Grignard Reagent Solvent Reaction Temperature Quenching Agent Typical Yield (%)
Benzaldehyde 3-Butenylmagnesium bromide Tetrahydrofuran (THF) 0 °C to room temp. Sat. aq. NH₄Cl 85-95
Benzaldehyde 3-Butenylmagnesium chloride Diethyl ether 0 °C to room temp. Dilute HCl 80-90

Multicomponent Reactions and Cascade Processes

Tandem Prins and Friedel-Crafts Cyclizations Utilizing Phenylpentenol Derivatives

Cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. Derivatives of this compound can serve as valuable substrates in tandem reactions, such as the Prins/Friedel-Crafts cyclization, to construct complex polycyclic systems. figshare.comrsc.org This strategy involves an initial Prins cyclization, which generates a reactive intermediate that is subsequently trapped intramolecularly by a Friedel-Crafts alkylation. beilstein-journals.orgnih.gov

In a typical sequence, a homoallylic alcohol like 1-(o-vinylphenyl)pent-4-en-1-ol (a derivative of this compound with a vinyl group on the phenyl ring) can react with an aldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O, Sc(OTf)₃, or SnCl₄). rsc.orgbeilstein-journals.org The Lewis acid activates the aldehyde, which is then attacked by the alkene of the pentenyl side chain, initiating the Prins cyclization. This step forms a new carbon-carbon bond and generates a benzylic carbocation intermediate. beilstein-archives.org

This intermediary benzyl (B1604629) carbenium ion is positioned to be trapped by the pendant vinyl-substituted aromatic ring via an intramolecular Friedel-Crafts alkylation. nih.gov This cascade process leads to the formation of complex tetracyclic structures in a single, highly stereoselective step. The stereochemical outcome of the cyclization is often controlled by the geometry of the starting olefin. For instance, (E)-olefins typically yield trans-fused products, while (Z)-olefins lead to cis-fused products. rsc.org

Table 3: Lewis Acids in Tandem Prins/Friedel-Crafts Cyclizations

Lewis Acid Catalyst Substrate Type Product Stereoselectivity
BF₃·Et₂O 2-(2-vinylphenyl)acetaldehydes 4-Aryltetralin-2-ols Diastereomeric mixture
Sc(OTf)₃ / TsOH (E)-6-Arylhex-3-enyl alcohols trans-Fused Hexahydro-1H-benzo[f]isochromenes High
SnCl₄ / DDQ Benzyl ethers of (Z)-6-arylhex-3-enyl alcohols cis-Fused Hexahydro-1H-benzo[f]isochromenes Complete

Olefin Isomerization-Claisen Rearrangement Strategies

The combination of transition metal-catalyzed olefin isomerization with a subsequent Claisen rearrangement provides a powerful method for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds. pitt.edu This isomerization-Claisen rearrangement (ICR) strategy can be applied to allyl vinyl ethers, which can be prepared from homoallylic alcohols like this compound. nih.govpitt.edu

The first step in this sequence would be the conversion of this compound into a bis(allyl) ether derivative. This can be achieved through various standard etherification procedures. The resulting diallylic ether can then be subjected to iridium(I)-catalyzed olefin isomerization. nih.gov The iridium catalyst selectively isomerizes one of the allyl groups into a vinyl group, generating an allyl vinyl ether in situ.

Upon gentle heating, the formed allyl vinyl ether undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic Claisen rearrangement. pitt.edu This rearrangement is a concerted pericyclic reaction that proceeds through a six-membered, chair-like transition state, which accounts for the high degree of stereocontrol often observed. The reaction ultimately affords a γ,δ-unsaturated aldehyde with a newly formed stereocenter. This ICR methodology allows for the creation of complex structures with excellent relative and absolute stereocontrol from readily available starting materials. pitt.edunih.govelsevierpure.com

Table 4: Key Steps in Olefin Isomerization-Claisen Rearrangement

Step Reaction Type Catalyst/Conditions Intermediate/Product Key Feature
1 Olefin Isomerization Iridium(I) complex Allyl vinyl ether Chemoselective isomerization of a di(allyl) ether
2 Claisen Rearrangement Thermolysis γ,δ-Unsaturated aldehyde Highly diastereoselective beilstein-journals.orgbeilstein-journals.org sigmatropic rearrangement

Synthetic Pathways from Diverse Precursors

Synthetic Routes Commencing from Styrene Oxide

Styrene oxide is a versatile and readily available precursor for the synthesis of a variety of 1-phenylethanol (B42297) derivatives. whiterose.ac.ukresearchgate.net A synthetic route to this compound starting from styrene oxide involves the regioselective ring-opening of the epoxide with a suitable three-carbon nucleophile that contains a terminal alkene.

One effective method utilizes an organocuprate reagent, such as lithium diallylcuprate (Li(CH₂=CHCH₂)₂Cu). Organocuprates are soft nucleophiles that are known to regioselectively attack epoxides at the less sterically hindered carbon atom. In the case of styrene oxide, this corresponds to the terminal carbon of the epoxide ring. The reaction is typically carried out in an ethereal solvent like THF at low temperatures (e.g., -78 °C to 0 °C).

The nucleophilic attack of the allyl group from the cuprate (B13416276) on the terminal carbon of the styrene oxide ring leads to the opening of the epoxide and the formation of a new carbon-carbon bond. Subsequent workup with a proton source, such as aqueous ammonium (B1175870) chloride, protonates the resulting alkoxide to furnish the desired product, this compound. This method provides a direct and efficient pathway to the target molecule from a simple and inexpensive starting material. google.com

Table 5: Synthesis of this compound from Styrene Oxide

Precursor Reagent Solvent Key Step Product
Styrene Oxide Lithium diallylcuprate Tetrahydrofuran (THF) Regioselective epoxide ring-opening This compound

Preparation from Acetylenic Compounds via Stereospecific Reduction

The stereoselective reduction of alkynes is a powerful tool for the synthesis of both cis and trans alkenes. The geometry of the resulting double bond is determined by the choice of reducing agent and reaction conditions. This approach, when applied to the precursor 1-phenylpent-4-yn-1-ol (B2626552), offers a direct route to this compound with defined stereochemistry.

The partial hydrogenation of an alkyne to a cis-alkene is commonly achieved through the use of a "poisoned" catalyst, most notably Lindlar's catalyst. rsc.org This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison such as lead acetate or quinoline. rsc.org The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed cis-alkene to an alkane. rsc.org The reaction proceeds via the syn-addition of hydrogen atoms to the alkyne triple bond, resulting in the exclusive formation of the cis-isomer.

Conversely, the preparation of trans-alkenes from alkynes can be accomplished using dissolving metal reductions, typically with sodium or lithium in liquid ammonia (B1221849) at low temperatures. This method, known as the Birch reduction for aromatic rings, operates via a radical anion intermediate. The stereochemical outcome is dictated by the greater thermodynamic stability of the trans-vinylic radical intermediate compared to its cis-counterpart. Hydride reagents such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are also known to produce trans-allylic alcohols from propargylic alcohols.

The application of these methods to the synthesis of this compound from 1-phenylpent-4-yn-1-ol is summarized in the following table:

PrecursorReagents and ConditionsProduct Stereochemistry
1-Phenylpent-4-yn-1-olH₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline)(Z)-1-Phenylpent-4-en-1-ol
1-Phenylpent-4-yn-1-olNa or Li, liquid NH₃, -78 °C(E)-1-Phenylpent-4-en-1-ol
1-Phenylpent-4-yn-1-olRed-Al [NaAlH₂(OCH₂CH₂OCH₃)₂] in an ethereal solvent(E)-1-Phenylpent-4-en-1-ol

Interactive Data Table: Stereospecific Reduction of 1-Phenylpent-4-yn-1-ol

Reagent SystemExpected ProductKey Features of the Transformation
H₂, Lindlar's Catalyst (Z)-1-Phenylpent-4-en-1-olHeterogeneous catalysis, syn-addition of hydrogen, formation of the cis-alkene.
Na/NH₃ (liquid) (E)-1-Phenylpent-4-en-1-olDissolving metal reduction, formation of a more stable trans-radical intermediate, results in the trans-alkene.
Red-Al (E)-1-Phenylpent-4-en-1-olHydride reduction, typically leads to trans-allylic alcohols from propargylic precursors.

Transformation of Arylidenemalonates and Related Intermediates

An alternative synthetic strategy for this compound involves the transformation of arylidenemalonates. This multi-step approach offers a versatile route to highly substituted homoallylic alcohols. The key steps in this pathway are the Knoevenagel condensation, selective reduction of an ester functionality, and a final decarboxylation step.

The initial step is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester. wikipedia.org In this context, benzaldehyde would be reacted with an allyl-substituted malonic ester, for example, diethyl allylmalonate, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270) to yield diethyl allyl(phenyl)methylene)malonate. wikipedia.org

The subsequent step requires the selective reduction of one of the two ester groups of the arylidenemalonate intermediate to a primary alcohol. This can be a challenging transformation due to the presence of multiple reactive sites. However, reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to alcohols. Careful control of stoichiometry and reaction conditions would be necessary to favor the mono-reduction product. The reduction of both ester groups of a substituted malonate, such as diethyl phenylmalonate, to a 1,3-diol using metal hydrides is a known transformation. google.com

The final step in this proposed synthesis is the decarboxylation of the remaining ester group to afford the target homoallylic alcohol. The Krapcho decarboxylation is a well-established method for the dealkoxycarbonylation of malonic esters, particularly those with a β-electron-withdrawing group. organicreactions.org This reaction is typically carried out by heating the substrate in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt such as sodium chloride or lithium chloride. organicreactions.org

A plausible reaction sequence is outlined below:

StepReaction TypeReactantsIntermediate/Product
1 Knoevenagel CondensationBenzaldehyde, Diethyl allylmalonate, Base (e.g., piperidine)Diethyl 2-(phenylmethylene)pent-4-ene-1,1-dioate
2 Selective ReductionDiethyl 2-(phenylmethylene)pent-4-ene-1,1-dioate, Reducing agent (e.g., LiAlH₄)Ethyl 2-(hydroxymethyl)-2-(phenylmethylene)pent-4-enoate
3 Krapcho DecarboxylationEthyl 2-(hydroxymethyl)-2-(phenylmethylene)pent-4-enoate, LiCl, DMSO, heatThis compound

Interactive Data Table: Proposed Synthesis of this compound from an Arylidenemalonate Intermediate

StepTransformationReagentsKey Considerations
1 Formation of ArylidenemalonateBenzaldehyde, Diethyl allylmalonate, catalytic weak baseThe Knoevenagel condensation is an equilibrium process; removal of water can drive the reaction to completion.
2 Selective Mono-Reduction of EsterLithium aluminum hydride (LiAlH₄) or similar reducing agentCareful control of reaction conditions (temperature, stoichiometry) is crucial to avoid over-reduction to the diol.
3 DecarboxylationLithium chloride (LiCl) in Dimethyl sulfoxide (DMSO) at elevated temperatureThe Krapcho decarboxylation is effective for esters with an adjacent electron-withdrawing group, which is present in the intermediate.

Mechanistic Pathways and Reaction Dynamics Governing 1 Phenylpent 4 En 1 Ol Transformations

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical reactivity. For 1-phenylpent-4-en-1-ol, several key mechanistic pathways have been investigated, shedding light on the intricate steps involved in its transformations.

Mechanisms of Oxidative Ring-Opening and Subsequent Allylation

The oxidative cleavage of homoallylic alcohols, such as this compound, can be achieved using reagents like lead(IV) acetate (B1210297). This reaction proceeds through a mechanism involving the formation of an alkoxylead(IV) intermediate. The subsequent steps are believed to involve either a concerted or a stepwise process.

One proposed mechanism involves the intramolecular attack of the double bond on the electrophilic lead center, leading to a cyclized intermediate. This intermediate then fragments to yield an aldehyde (benzaldehyde from the C1-C2 bond cleavage of this compound) and an allylic acetate derivative. rsc.orgslideshare.net The reaction is typically carried out in a nonpolar solvent like refluxing benzene. rsc.org

An alternative pathway could involve the formation of an alkoxy radical, which then undergoes β-fragmentation. This fragmentation would lead to the cleavage of the C1-C2 bond, generating a carbon-centered radical and benzaldehyde (B42025). The resulting radical would then be oxidized to a carbocation and subsequently trapped by an acetate ion to form the allylic acetate.

The general transformation can be represented as follows:

The yields of such oxidative fragmentations can be influenced by the substrate structure and reaction conditions. Below is a table illustrating typical yields for the oxidative cleavage of various homoallylic alcohols with lead(IV) acetate.

Homoallylic Alcohol SubstrateOxidantSolventTemperature (°C)Product(s)Yield (%)Reference
This compoundPb(OAc)4Benzene80Benzaldehyde, Allyl acetateHigh rsc.orgresearchgate.net
CholesterolPb(OAc)4Benzene80Complex MixtureLow researchgate.net
Drimanic alcoholsPb(OAc)4Benzene80Corresponding ketone/aldehyde and allylic acetateGood researchgate.net

Investigation of Amidyl Radical-Initiated Cascade Cyclizations

While this compound itself does not directly undergo amidyl radical cyclization, its derivatives, such as the corresponding N-alkoxyamides or N-alkoxycarbamates, are potential precursors for such transformations. The generation of an amidyl radical from these precursors can initiate an intramolecular cascade cyclization.

The mechanism commences with the formation of an N-centered amidyl radical, typically through homolytic cleavage of a weak N-O or N-halogen bond, often induced by light or a radical initiator. This highly reactive amidyl radical can then add to the pendant double bond of the pentenyl chain in a 5-exo-trig or 6-endo-trig fashion. Theoretical studies and experimental observations suggest that the 5-exo cyclization to form a five-membered ring (a γ-lactam) is generally favored kinetically. nih.govwarwick.ac.uk

Following the initial cyclization, the resulting carbon-centered radical can be trapped by a hydrogen atom donor or undergo further reactions. In a cascade process, this radical could participate in subsequent bond-forming events, leading to more complex polycyclic structures. The regioselectivity of the initial cyclization (5-exo vs. 6-endo) is influenced by steric and electronic factors of the substituents on the alkene and the nitrogen atom. nih.gov

Below is a table summarizing the calculated reaction energetics for related amidyl radical cyclizations.

ReactantCyclization ModeTransition StateActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference
Pent-4-enamidyl radical5-exoChair-like7.8-20.5 semanticscholar.org
Substituted pent-4-enamidyl radicals5-exo-Generally lower than 6-endo- nih.gov
Substituted pent-4-enamidyl radicals6-endo-Generally higher than 5-exo- nih.gov

Homosilylation and Related Addition Mechanism Studies

The terminal double bond in this compound is susceptible to radical addition reactions, including homosilylation. This process involves the addition of a silyl (B83357) radical to the alkene, which can be initiated by radical initiators like peroxides or through photolysis.

The mechanism involves the generation of a silyl radical (R3Si•) from a silane (B1218182) (R3SiH). This radical then adds to the less substituted carbon of the double bond in this compound, following an anti-Markovnikov addition pattern. This regioselectivity is governed by the formation of the more stable secondary carbon-centered radical adjacent to the CH2SiR3 group. This intermediate radical then abstracts a hydrogen atom from another molecule of the silane, propagating the radical chain and yielding the hydrosilylation product.

The efficiency of the reaction depends on the nature of the silane, the initiator, and the reaction conditions.

Light-Induced Alkoxyl Radical Generation and Reactivity

Visible-light photoredox catalysis provides a mild and efficient method for generating alkoxyl radicals from alcohols, including this compound. rsc.orgacs.org This process typically involves the reaction of the alcohol with a hypervalent iodine reagent or a similar activator in the presence of a photocatalyst. organic-chemistry.org

Upon irradiation with visible light, the photocatalyst is excited and can then engage in a single-electron transfer (SET) with the activated alcohol species. This generates an alkoxyl radical centered on the oxygen atom of the original alcohol. For this compound, the resulting alkoxyl radical is highly reactive and can undergo several transformations, with β-scission being a prominent pathway. rsc.orgnih.govresearchgate.net

The β-scission of the 1-phenylpent-4-en-1-oxyl radical can proceed via cleavage of either the C1-C2 bond or the C1-phenyl bond. Cleavage of the C1-C2 bond is generally favored as it leads to the formation of a more stable primary alkyl radical and benzaldehyde. acs.org The resulting 3-butenyl radical can then be trapped or undergo further reactions.

The activation energy for such β-scission reactions is influenced by factors such as the stability of the resulting radical and carbonyl compound. acs.org

The table below shows representative activation energies for the 1,2-HAT of alkoxyl radicals, a competing process, highlighting the influence of solvent. scienceopen.com

SubstrateSolventTransition StateActivation Energy (kcal/mol)Reference
Benzyl (B1604629) alcohol-derived N-alkoxylphthalimide-TS2 (direct H-atom transfer)16.4 scienceopen.com
Benzyl alcohol-derived N-alkoxylphthalimideMethanol (B129727)TS2 (methanol-assisted)Lowered by up to 10.4 scienceopen.com

Proton Transfer Dynamics in Superbasic Media

In superbasic media, such as dimethyl sulfoxide (B87167) (DMSO) containing a strong base, the hydroxyl group of this compound can be deprotonated to form the corresponding alkoxide. The acidity (pKa) of the alcohol is a key parameter governing this equilibrium. While the specific pKa of this compound in DMSO has not been reported, it is expected to be in the range of other secondary benzylic alcohols.

The dynamics of proton transfer in these systems are complex and can be influenced by ion-pairing effects. liverpool.ac.uk The resulting alkoxide will exist in solution as an equilibrium of free ions and ion pairs with the counter-cation of the base. The nature of the cation and the solvent significantly affects the position of this equilibrium and the reactivity of the alkoxide. Spectroscopic techniques can be employed to study the dynamics of these ion pairs.

Transition State Analysis and Reaction Energetics

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for analyzing the transition states and reaction energetics of the transformations involving this compound. rsc.orgresearchgate.net

For the oxidative cleavage, theoretical calculations can model the structure of the transition state for the key bond-breaking and bond-forming steps, providing insights into the concerted or stepwise nature of the mechanism. The calculated activation barriers can help to explain the observed reaction rates and selectivities.

In the case of amidyl radical cyclizations, DFT calculations can be used to determine the relative energies of the transition states for the 5-exo and 6-endo pathways, thereby predicting the regioselectivity of the reaction. e3s-conferences.org These calculations often reveal that the transition state for the 5-exo cyclization is lower in energy due to more favorable orbital overlap and reduced steric strain, consistent with experimental observations. semanticscholar.org

For the light-induced generation of alkoxyl radicals and their subsequent β-scission, computational models can elucidate the electronic structure of the excited state of the photocatalyst and the energetics of the single-electron transfer process. Furthermore, the activation energy for the C-C bond cleavage in the β-scission step can be calculated, providing a quantitative measure of the reaction's feasibility. nih.gov

The following table presents calculated activation barriers for the oxidation of methanol by different transition-metal-oxo complexes, illustrating the utility of DFT in predicting reactivity. acs.org

Metal ComplexReaction StepCalculated Intrinsic Barrier (kcal/mol)Reference
CrO2Cl2Addition23.7 acs.org
CrO2Cl2Elimination23.1 acs.org
MoO2Cl2Addition16.2 acs.org
MoO2Cl2Elimination33.3 acs.org
RuO3Addition21.4 acs.org
RuO3Elimination7.4 acs.org

Computational Mapping of Potential Energy Surfaces

While specific computational studies mapping the complete potential energy surface (PES) for transformations of this compound are not extensively documented, insights can be drawn from theoretical investigations of analogous systems, particularly the indium-mediated Barbier-type allylation of benzaldehyde, which is a primary route to its synthesis.

Density Functional Theory (DFT) calculations are a powerful tool for mapping the PES of a reaction. Such calculations for a Barbier-type reaction leading to this compound would typically involve modeling the initial step of oxidative addition of indium to allyl bromide to form an organoindium reagent. This is followed by the nucleophilic addition of the allylindium species to benzaldehyde. The PES would reveal the transition state geometries and energies for these key steps.

The formation of the allylindium intermediate is a critical step, and its nature can be influenced by the solvent. nih.gov In organic solvents, allylindium(III) sesquihalide intermediates are likely, whereas in aqueous media, allylindium(I) species may be more prevalent. nih.gov The PES would illustrate the energy barriers associated with the formation of these different organoindium species.

The subsequent addition to benzaldehyde proceeds through a cyclic transition state, often a six-membered chair-like structure, where the indium coordinates to the carbonyl oxygen. The energy of this transition state on the PES dictates the rate of the reaction. DFT studies on similar systems suggest that the presence of Lewis bases, such as water or alcohols, can stabilize this transition state, thereby lowering the activation energy and accelerating the reaction. acs.orgnih.gov

A hypothetical simplified energy profile for the indium-mediated allylation of benzaldehyde to form this compound, based on DFT calculations of similar systems, is presented in Table 1.

Table 1: Hypothetical Calculated Energies for Stationary Points on the Potential Energy Surface of the Indium-Mediated Allylation of Benzaldehyde

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Benzaldehyde + Allyl Bromide + In(0)0.0
TS1 Transition state for oxidative addition+15.2
Intermediate Allylindium(I) species+5.8
TS2 Transition state for C-C bond formation+12.5
Product This compound-25.7

Kinetic and Thermodynamic Parameters Influencing Product Distribution

The distribution of products in reactions involving this compound is governed by the principles of kinetic and thermodynamic control. In the context of its synthesis via indium-mediated allylation, the reaction is generally considered to be under kinetic control, meaning the product that is formed fastest is the major product. This is typical for reactions that are effectively irreversible under the reaction conditions.

The rate of the reaction is influenced by several factors, including the nature of the solvent and the presence of additives. Studies have shown that the solvent can dramatically affect the rate of indium-mediated allylations. acs.org The presence of water, for instance, has been found to be critically important in determining the reaction rate, likely due to its role as a Lewis base in stabilizing the transition state. acs.orgnih.gov

In transformations of this compound itself, such as acid-catalyzed rearrangements or cyclizations, the principles of kinetic versus thermodynamic control become highly relevant. For example, an intramolecular cyclization could potentially lead to different ring sizes. The kinetically favored product would be the one formed via the lowest energy transition state, while the thermodynamically favored product would be the most stable cyclic ether. The reaction temperature and time are critical parameters in determining the outcome. Lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be established, favoring the thermodynamic product.

Table 2 presents hypothetical kinetic and thermodynamic data for a competing reaction of this compound, illustrating how these parameters influence product distribution.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Competing Transformation of this compound

ProductActivation Energy (Ea) (kcal/mol)Enthalpy of Formation (ΔHf°) (kcal/mol)Product Ratio at Low T (Kinetic Control)Product Ratio at High T (Thermodynamic Control)
Product A (Kinetic) 18.5-30.285%20%
Product B (Thermodynamic) 22.1-35.815%80%

Identification and Characterization of Reactive Intermediates

The transformations of this compound, both in its synthesis and subsequent reactions, proceed through a series of reactive intermediates that dictate the course of the reaction.

Role of Organoindium Species in Allylation Processes

The synthesis of this compound via the Barbier-type reaction of benzaldehyde and allyl bromide is mediated by indium, which forms a crucial organoindium intermediate. wikipedia.org This reaction is typically performed as a one-pot process where the organoindium species is generated in situ. wikipedia.org The nature of this intermediate can vary depending on the reaction conditions, particularly the solvent. nih.gov

In organic solvents like DMF or THF, the reaction of indium metal with allyl bromide is thought to produce allylindium(III) sesquihalide intermediates. nih.gov In aqueous media, however, evidence suggests the formation of allylindium(I) species. nih.gov These organoindium reagents are characterized by their tolerance to a wide range of functional groups, a key advantage of indium-mediated reactions. researchgate.net

The allylindium reagent acts as a nucleophile, adding to the electrophilic carbonyl carbon of benzaldehyde. Mechanistic insight suggests that additives can play a significant role in modulating the reactivity of the allylindium species. For instance, certain additives may increase the rate of formation of the organoindium reagent or enhance its nucleophilicity, possibly by breaking down aggregates and coordinating to the indium metal. nih.gov The regioselectivity of the allylation is also influenced by steric effects of substituents on both the organoindium intermediate and the carbonyl compound. wikipedia.org

Formation and Reactivity of Bromiranium Ions in Lewis Base Catalysis

Transformations of this compound can involve the electrophilic addition of bromine to the terminal double bond, leading to the formation of a cyclic bromiranium ion (also referred to as a bromonium ion) as a key reactive intermediate. This three-membered ring containing a positively charged bromine atom is highly reactive and susceptible to nucleophilic attack.

In the presence of a Lewis base catalyst, the formation and subsequent reaction of the bromiranium ion can be controlled to achieve selective transformations, such as bromocycloetherification. nih.gov The Lewis base can activate the bromine source (e.g., N-bromosuccinimide) and can remain associated with the bromiranium ion intermediate. nih.gov This association can influence the stereochemical outcome of the reaction, as the chiral environment of the catalyst can direct the approach of the internal nucleophile (the hydroxyl group of this compound). nih.gov

The regioselectivity of the ring-opening of the bromiranium ion is also a critical aspect. Nucleophilic attack by the internal hydroxyl group can occur at either of the two carbons of the bromiranium ring. The outcome is determined by a combination of electronic and steric factors, as well as the nature of the catalyst. Computational studies on analogous systems can provide insights into the transition state energies for the different possible ring-opening pathways, allowing for the prediction of the major product. nih.gov The combination of an achiral Lewis base with a chiral Brønsted acid has been shown to be an effective catalytic system for enantioselective bromocycloetherification of similar aryl-pentenols. nih.gov

Stereochemical Control and Enantioselective Transformations Involving 1 Phenylpent 4 En 1 Ol

Asymmetric Synthesis Methodologies

The direct synthesis of specific enantiomers of 1-phenylpent-4-en-1-ol is most commonly achieved through the asymmetric allylation of benzaldehyde (B42025). This approach establishes the chiral center in a single, stereocontrolled step.

The enantioselective addition of an allyl group to an aldehyde is a powerful and frequently employed method for the synthesis of chiral homoallylic alcohols like this compound. A variety of catalytic systems have been developed to achieve high levels of enantioselectivity.

One prominent strategy involves the use of chiral Lewis bases to catalyze the reaction between an aldehyde and an allylic silane (B1218182), such as allyltrichlorosilane (B85684). rsc.org Chiral N-oxides, for instance, have been shown to be effective catalysts in the allylation of aromatic aldehydes. acs.org The mechanism involves the formation of a highly organized, closed transition state involving the allyltrichlorosilane, the aldehyde, and the chiral Lewis base catalyst. This tight association allows for efficient transfer of stereochemical information from the catalyst to the product. rsc.org For example, the addition of allyltrichlorosilane to benzaldehyde, catalyzed by the chiral N-oxide QUINOX, can produce the corresponding (R)-1-phenylpent-4-en-1-ol with high enantiomeric excess (ee). acs.org The electronic nature of the aldehyde substrate can influence the enantioselectivity of the reaction. acs.org

Another successful approach utilizes chiral allylboronates. The reaction of benzaldehyde with an allylboronate modified with a chiral auxiliary, such as diisopropyl D-(-)-tartrate, proceeds through a six-membered ring chair-like transition state to yield the (R)-alcohol. nih.gov Quantum chemical studies have supported this model, and the predicted product configuration aligns with experimental results. nih.gov

Furthermore, chiral indium(III) complexes have been employed as catalysts for the enantioselective allylation of aldehydes. Complexes formed from indium(III) triflate and chiral PYBOX ligands can catalyze the reaction of allyltributylstannane (B1265786) with aldehydes in ionic liquids, affording homoallylic alcohols in good yields and with high enantioselectivities. rsc.org

Table 1: Enantioselective Allylation of Benzaldehyde

Catalyst/Reagent Allyl Source Solvent Yield (%) Enantiomeric Excess (ee, %) Product Configuration
(R)-(+)-QUINOX (5 mol%) Allyltrichlorosilane CH2Cl2 87 87 R
Diisopropyl D-(-)-tartrate modified allylboronate Allylboronate Not specified Not specified 78 R
In(OTf)3/PYBOX Allyltributylstannane Ionic Liquid 68-89 86-94 Not specified

Derivatives of this compound can undergo various cyclization reactions where the existing stereocenter directs the formation of new stereocenters. This diastereoselective control is crucial for the synthesis of more complex cyclic structures.

For instance, homoallylic alcohols can undergo Kulinkovich hydroxycyclopropanation to produce cyclopropanols. The diastereoselectivity of this reaction is influenced by the stereochemistry of the starting alcohol. nih.gov This method provides a route to trans-1,2-dialkylcyclopropanols. nih.gov

Another powerful strategy involves the stereoretentive nucleophilic substitution of homoallylic tertiary alcohols, which can be derived from this compound. These reactions proceed through a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate. The formation and selective reactivity of this intermediate allow for the cleavage of the C-OH bond and the formation of a new C-X bond with retention of stereochemistry. This methodology has been applied to synthesize a variety of functionalized products with high diastereoselectivity. nih.gov

The stereochemistry of the starting homoallylic alcohol dictates the stereochemical outcome of these cyclization and rearrangement reactions, demonstrating effective chirality transfer.

Chirality Induction and Transfer Strategies

Beyond the initial asymmetric synthesis, chirality can be introduced or transferred in subsequent steps. This is often achieved through the use of chiral catalysts or enzymes that can differentiate between enantiomers or diastereomers.

Chiral Lewis bases play a pivotal role in inducing chirality during the formation of this compound. As mentioned previously, catalysts like chiral phosphoramides and N-oxides are instrumental in the enantioselective allylation of aldehydes. rsc.orgnih.gov The Lewis base activates the allylic silane, leading to a hypervalent silicon species that is more reactive towards the aldehyde. The chiral environment provided by the Lewis base dictates the facial selectivity of the nucleophilic attack on the aldehyde, thereby determining the stereochemistry of the resulting alcohol. rsc.org The success of this strategy relies on the formation of a well-defined, rigid transition state where the spatial arrangement of the reactants is precisely controlled by the catalyst. rsc.org

Enzymes, particularly lipases and alcohol dehydrogenases (ADHs), are highly effective catalysts for the kinetic resolution of racemic alcohols, including homoallylic alcohols like this compound. In a kinetic resolution, one enantiomer of the racemic mixture reacts faster in the presence of the enzyme, allowing for the separation of the two enantiomers.

Lipase-catalyzed transesterification is a widely used method. For example, Candida antarctica lipase (B570770) B (CAL-B) is known to enantioselectively acylate secondary alcohols. nih.govmdpi.com In the presence of an acyl donor, such as vinyl acetate (B1210297), the lipase will preferentially acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted. nih.govacs.org This allows for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity. The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher values indicating better selectivity. mdpi.com Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. nih.govacs.org

Table 2: Enzyme-Mediated Kinetic Resolution of Racemic Alcohols

Enzyme Substrate Type Reaction Conversion (%) Enantiomeric Excess (ee, %)
Candida antarctica lipase B (CAL-B) Secondary Alcohol Transesterification ~50 >99
Pseudomonas cepacia Lipase (PSL) Secondary Alcohol Transesterification 47 88 (alcohol), >99 (ester)
Novozym 435 (Candida antarctica lipase B) Propargylic Alcohol Transesterification 48.78 93.25

Quantification and Assignment of Stereoisomeric Purity

The determination of the enantiomeric excess (ee) or diastereomeric ratio (dr) is essential to evaluate the success of any stereoselective transformation. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating and quantifying enantiomers. Using a chiral stationary phase (CSP), the enantiomers of this compound or its derivatives will have different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining stereoisomeric purity. rug.nl While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can lead to the formation of diastereomeric complexes or compounds, respectively. bham.ac.uksemanticscholar.orgnih.gov These diastereomers will have distinct NMR signals, and the ratio of their integration values can be used to determine the enantiomeric excess. bham.ac.uk For example, reaction of a chiral alcohol with a chiral derivatizing agent can produce diastereomeric esters that can be distinguished by 1H NMR.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation and quantification of enantiomers. This method allows for the accurate determination of the enantiomeric ratio (er) or enantiomeric excess (ee) of this compound, which is crucial for evaluating the efficacy of enantioselective synthetic methods.

The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to different retention times for each enantiomer, enabling their separation and quantification.

While specific HPLC conditions for the chiral separation of this compound are not extensively detailed in publicly available literature, general principles of chiral HPLC can be applied. The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used for a broad range of chiral compounds, including alcohols.

The mobile phase composition, typically a mixture of a nonpolar organic solvent (like hexane (B92381) or heptane) and a more polar alcohol (such as isopropanol (B130326) or ethanol), is optimized to achieve a balance between resolution and analysis time. The flow rate and column temperature are also critical parameters that can influence the separation.

For the determination of the enantiomeric ratio, the peak areas of the two separated enantiomers in the chromatogram are integrated. The enantiomeric excess can then be calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

A hypothetical data table illustrating the kind of results obtained from a chiral HPLC analysis of a non-racemic sample of this compound is presented below.

Table 1: Hypothetical Chiral HPLC Data for Enantiomeric Ratio Determination of this compound

ParameterValue
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.2 min
Peak Area (Enantiomer 1) 15000
Peak Area (Enantiomer 2) 5000
Enantiomeric Ratio (er) 75:25
Enantiomeric Excess (ee) 50%

Note: This data is illustrative and not based on actual experimental results for this specific compound found in the search.

Spectroscopic Assignment of Absolute and Relative Configurations

Once the enantiomers of this compound are separated, determining their absolute configuration (i.e., assigning them as R or S) is a critical next step. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, are powerful tools for this purpose.

One common approach is the modified Mosher's method, which involves the esterification of the chiral alcohol with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.

The underlying principle of this method relies on the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in the substrate differently in the two diastereomers. A consistent pattern of these chemical shift differences allows for the assignment of the absolute configuration at the stereocenter.

Separation of the enantiomers of this compound.

Esterification of each enantiomer with both (R)- and (S)-MTPA chloride.

Acquisition of high-resolution ¹H NMR spectra for both diastereomeric esters.

Comparison of the chemical shifts of protons near the stereocenter to determine the Δδ values.

Application of the established Mosher's method model to assign the absolute configuration.

Other spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), can also be employed to determine the absolute configuration by comparing experimentally measured spectra with those predicted by quantum chemical calculations for a known configuration.

A hypothetical table summarizing the kind of NMR data that would be analyzed in a Mosher's method experiment is provided below.

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for MTPA Esters of this compound

Protonδ((S)-MTPA ester)δ((R)-MTPA ester)Δδ (δS - δR)
H-2 5.105.05+0.05
H-3a 2.352.40-0.05
H-3b 2.202.28-0.08
H-5 5.855.88-0.03

Note: This data is illustrative and not based on actual experimental results for this specific compound found in the search. The sign of the Δδ values would be used to assign the absolute configuration based on the established Mosher's method model.

Computational Chemistry Approaches to 1 Phenylpent 4 En 1 Ol Chemistry

Density Functional Theory (DFT) Investigations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely used in chemistry and materials science to predict and analyze the properties and reactivity of chemical systems. For 1-phenylpent-4-en-1-ol, DFT could be employed to understand various aspects of its chemical behavior.

To understand the kinetics and thermodynamics of reactions involving this compound, DFT calculations could be performed to determine the activation barriers (the energy required to initiate a reaction) and reaction enthalpies (the net change in heat content). This would involve mapping the potential energy surface of a given reaction to identify transition states and intermediates.

Table 1: Hypothetical DFT-Calculated Thermochemical Data for a Reaction of this compound

Reaction CoordinateActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Step 1: A → BData not availableData not available
Step 2: B → CData not availableData not available
Overall: A → CData not availableData not available

This table is for illustrative purposes only. No published data is available.

If this compound were involved in a catalytic process, DFT could be used to model the entire catalytic cycle. This would involve calculating the geometries and energies of all reactants, intermediates, transition states, and products, providing a detailed mechanistic understanding of the catalyst's role and the factors influencing its efficiency and selectivity.

Quantum Chemical Models of Complex Reaction Systems

Quantum chemical models provide a framework for understanding chemical phenomena at the molecular level. These models can be applied to study complex reaction systems involving this compound, taking into account environmental factors such as the solvent.

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models, such as implicit and explicit solvent models, can be used to simulate the effect of the solvent on the reaction pathways of this compound. These calculations would reveal how the solvent stabilizes or destabilizes different species along the reaction coordinate.

The acidity and basicity of this compound are crucial to its reactivity. Quantum chemical calculations can provide detailed energetic profiles for its protonation and deprotonation. This would involve calculating the proton affinity and pKa values, offering insights into its behavior in acidic or basic environments.

Predictive Modeling of Molecular Conformations and Reactivity Patterns

Computational methods can be used to predict the most stable three-dimensional structures (conformations) of this compound. Understanding the conformational landscape is essential for predicting its reactivity, as different conformations can exhibit different reactivities. Furthermore, reactivity descriptors derived from computational chemistry, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, could be used to predict how and where this compound is most likely to react with other molecules.

Chemical Transformations and Derivatizations of 1 Phenylpent 4 En 1 Ol

Radical Cyclization and Cycloaddition Reactions

The unsaturated nature of 1-phenylpent-4-en-1-ol makes it a suitable substrate for intramolecular radical cyclization and intermolecular cycloaddition reactions, leading to the formation of cyclic compounds.

Radical Cyclization:

Intramolecular radical cyclization of this compound can be initiated by the generation of a radical at a position that allows for the attack on the terminal double bond. For instance, the formation of an oxygen-centered radical via hydrogen abstraction from the hydroxyl group, or a carbon-centered radical through various methods, can lead to the formation of five- or six-membered rings. The regioselectivity of the cyclization (5-exo vs. 6-endo) is governed by Baldwin's rules, with the 5-exo cyclization generally being favored to form a five-membered ring. These reactions are typically mediated by radical initiators such as tributyltin hydride (Bu3SnH) and AIBN or through photoredox catalysis. The resulting cyclized product would be a substituted tetrahydrofuran (B95107) or tetrahydropyran derivative, with the stereochemical outcome being influenced by the reaction conditions and the stereochemistry of the starting material.

Cycloaddition Reactions:

As a dienophile, the alkene moiety of this compound can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes. wikipedia.org This reaction would lead to the formation of a cyclohexene ring fused to the pentanol backbone. The reactivity of the double bond in the Diels-Alder reaction is influenced by the electronic nature of the substituents. The presence of the phenyl and hydroxyl groups can affect the electron density of the double bond and, consequently, its reactivity as a dienophile. Lewis acid catalysis can be employed to enhance the reaction rate and control the regioselectivity and stereoselectivity of the cycloaddition.

Table 1: Plausible Radical Cyclization and Cycloaddition Reactions of this compound

Reaction Type Reagents/Conditions Plausible Product(s)
Intramolecular Radical Cyclization Bu3SnH, AIBN, heat Substituted tetrahydrofuran/tetrahydropyran derivatives
Diels-Alder Cycloaddition Conjugated diene (e.g., butadiene), heat or Lewis acid catalyst Substituted cyclohexene derivatives

Regioselective Deoxygenation and Reduction Strategies

Selective removal of the hydroxyl group (deoxygenation) or saturation of the carbon-carbon double bond (reduction) in this compound provides routes to valuable hydrocarbon skeletons.

Regioselective Deoxygenation:

The deoxygenation of this compound, a benzylic and allylic alcohol, can be achieved while preserving the terminal alkene. One common method is the Barton-McCombie deoxygenation, which involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by radical-induced cleavage of the C-O bond using a tin hydride. Alternative methods for the deoxygenation of activated alcohols like this compound include the use of silanes in the presence of a Lewis acid or metal-free, acid-catalyzed hydrogen transfer reactions. rsc.org These methods can offer high regioselectivity, leaving the double bond intact.

Reduction Strategies:

The reduction of this compound can target either the double bond or be a consequence of the deoxygenation of the alcohol. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) will typically reduce the double bond to afford 1-phenylpentan-1-ol. The choice of catalyst and reaction conditions can influence the selectivity. For instance, certain ruthenium catalysts have been shown to be efficient for the selective reduction of the C=C bond in allylic alcohols through an isomerization/transfer hydrogenation tandem process. rsc.org

Table 2: Deoxygenation and Reduction Reactions of this compound

Reaction Type Reagents/Conditions Product
Barton-McCombie Deoxygenation 1. NaH, CS2, MeI; 2. Bu3SnH, AIBN, heat 5-Phenyl-1-pentene
Catalytic Hydrogenation H2, Pd/C 1-Phenylpentan-1-ol
Ruthenium-Catalyzed Reduction [{RuCl(μ-Cl)(η6-C6Me6)}2] 1-Phenylpentan-1-ol

Functional Group Interconversions of the Alcohol and Alkene Moieties

The alcohol and alkene functional groups in this compound can be independently or concurrently transformed into a variety of other functional groups, significantly expanding its synthetic utility.

Interconversions of the Alcohol Moiety:

The hydroxyl group can be readily converted into other functional groups. Esterification with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under acidic or basic conditions yields the corresponding ester. Etherification can be achieved, for example, through the Williamson ether synthesis by first deprotonating the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide. The Mitsunobu reaction provides a powerful method for the conversion of the alcohol to an ester, ether, or other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org

Interconversions of the Alkene Moiety:

The terminal alkene is susceptible to a wide range of electrophilic additions and other transformations.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). For enantioselective epoxidation of this allylic alcohol, the Sharpless epoxidation, which uses a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate, and tert-butyl hydroperoxide as the oxidant, is a highly effective method for producing chiral 2,3-epoxyalcohols. wikipedia.orggneechem.comlibretexts.org

Dihydroxylation: The alkene can be dihydroxylated to form a diol using reagents such as osmium tetroxide (OsO4) followed by a reductive workup, or potassium permanganate (KMnO4) under cold, alkaline conditions.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond. Treatment with a borane reagent (e.g., BH3-THF) followed by oxidation with hydrogen peroxide and a base yields the corresponding primary alcohol, 5-phenylpentane-1,5-diol.

Table 4: Functional Group Interconversions of this compound

Moiety Reaction Type Reagents/Conditions Product
Alcohol Esterification Acetic anhydride, pyridine (B92270) 1-Phenylpent-4-en-1-yl acetate (B1210297)
Alcohol Mitsunobu Reaction Ph3P, DEAD, Benzoic acid 1-Phenylpent-4-en-1-yl benzoate
Alkene Epoxidation m-CPBA, CH2Cl2 2-(3-Phenyloxiran-2-yl)propan-1-ol
Alkene Sharpless Epoxidation Ti(OiPr)4, (+)-DET, t-BuOOH Chiral 2,3-epoxyalcohol
Alkene Dihydroxylation OsO4, NMO 5-Phenylpentane-1,2,5-triol
Alkene Hydroboration-Oxidation 1. BH3-THF; 2. H2O2, NaOH 5-Phenylpentane-1,5-diol

Role As a Privileged Building Block in Complex Molecule Synthesis

Precursors to Bioactive Heterocyclic Systems, including Lactams and Oxazolidinones

While direct transformations of 1-phenylpent-4-en-1-ol into lactams and oxazolidinones are not extensively documented, its structural framework is highly amenable to the synthesis of these important bioactive heterocycles. The key lies in the conversion of the hydroxyl group into a nitrogen-containing functionality, such as an amine or a carbamate, which can then undergo intramolecular cyclization.

Lactams: The synthesis of γ-lactams, a core structural motif in numerous natural products and pharmaceuticals, can be envisioned from this compound. A plausible synthetic route involves the initial conversion of the alcohol to the corresponding amine, 1-phenylpent-4-en-1-amine. This amine can then be coupled with an appropriate carboxylic acid derivative, followed by an intramolecular cyclization of the resulting N-alkenyl amide to furnish the desired γ-lactam. The development of efficient methods for the construction of substituted γ-lactams is a significant goal in synthetic chemistry due to the prevalence of this ring system in biologically active compounds. researchgate.net

Oxazolidinones: Similarly, this compound can serve as a precursor for the synthesis of oxazolidinones, a class of compounds known for their antibacterial activity. This can be achieved by converting the alcohol into an N-allyl carbamate. Subsequent intramolecular cyclization, often mediated by hypervalent iodine reagents, can then afford the corresponding substituted oxazolidinone. researchgate.net The synthesis of oxazolidinones from N-allylcarbamates represents a versatile strategy for accessing these valuable heterocyclic scaffolds. researchgate.net

Synthesis of Fused Polycyclic Aromatic Systems, e.g., Benzo[g]isochromene Derivatives

The phenyl group and the double bond in this compound provide the necessary components for the construction of fused polycyclic aromatic systems through intramolecular cyclization reactions. One powerful strategy for achieving this is the intramolecular Heck reaction, a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. organic-chemistry.org To utilize this compound in such a reaction, the phenyl ring would first need to be functionalized with a halide, typically at the ortho position. The subsequent intramolecular Heck reaction would then lead to the formation of a new ring, generating a fused polycyclic system. This methodology is highly valued for its ability to create sterically hindered carbon-carbon bonds under relatively mild conditions and its tolerance of a wide range of functional groups.

Furthermore, acid-catalyzed cyclization cascades of aryl-substituted alkenols represent another effective approach to fused polycyclic systems. In the presence of a Brønsted or Lewis acid, the hydroxyl group of this compound can be protonated and eliminated to generate a carbocation. This carbocation can then be trapped by the phenyl ring in an intramolecular Friedel-Crafts-type reaction, leading to the formation of a new carbocycle fused to the aromatic ring. Such carbocyclization cascades can rapidly generate molecular complexity from simple acyclic precursors. nih.gov While the direct synthesis of benzo[g]isochromene derivatives from this compound is not explicitly detailed, the fundamental reactivity of this substrate makes it a promising candidate for the synthesis of various fused polycyclic aromatic hydrocarbons.

Intermediates in the Total Synthesis of Natural Products, such as Tocopherol

In the realm of natural product synthesis, structural analogs of this compound have proven to be crucial intermediates. A notable example is the stereoselective synthesis of natural α-tocopherol (Vitamin E). A key intermediate in this synthesis is 2-methyl-5-phenylpent-4-en-1-ol, a compound structurally very similar to this compound. nih.gov The synthesis of this key intermediate is achieved through the reduction of the corresponding aldehyde. nih.gov This highlights the importance of the phenylpentenol scaffold in the construction of the chromanol ring system of tocopherols. While this compound itself is not the direct precursor, its structural motif is clearly of high value in the strategic planning of tocopherol synthesis.

Construction of Diverse Multifunctional Carbon Skeletons

The inherent functionality of this compound, with its hydroxyl group, alkene, and phenyl ring, makes it an excellent starting point for the construction of diverse and multifunctional carbon skeletons. Each of these functional groups can be selectively manipulated to introduce new functionalities and build molecular complexity.

The terminal double bond can participate in a variety of reactions, including:

Epoxidation: Conversion to an epoxide, which can then be opened by various nucleophiles to introduce a wide range of functional groups.

Hydroboration-oxidation: To yield the corresponding terminal alcohol, extending the carbon chain and introducing a primary hydroxyl group.

Metathesis reactions: To form new carbon-carbon double bonds with other olefins, allowing for the construction of more complex unsaturated systems.

The hydroxyl group can be:

Oxidized: To the corresponding ketone, 1-phenylpent-4-en-1-one. biosynth.com

Substituted: By a variety of nucleophiles after conversion to a good leaving group (e.g., a tosylate or halide).

Used to direct reactions: The stereocenter at the hydroxyl-bearing carbon can influence the stereochemical outcome of reactions at other positions in the molecule.

The phenyl ring can undergo:

Electrophilic aromatic substitution: To introduce a variety of substituents at the ortho, meta, and para positions, further diversifying the molecular scaffold.

The combination of these transformations allows for the generation of a wide array of structurally diverse molecules from a single, readily accessible starting material, underscoring the value of this compound as a versatile building block in organic synthesis.

Application in Carbohydrate Chemistry and Glycoside Methodology

A significant application of derivatives of this compound has been found in the field of carbohydrate chemistry, specifically in the synthesis of oligosaccharides. Glycosyl 3-phenyl-4-pentenoates, which are esters formed from a carbohydrate and 3-phenyl-4-pentenoic acid (an oxidation product of this compound), have been developed as versatile glycosyl donors. nih.gov

Advanced Analytical Techniques for Elucidating Reaction Intermediates and Product Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Phenylpent-4-en-1-ol. Both ¹H and ¹³C NMR spectroscopies provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. The benzylic proton, attached to the same carbon as the hydroxyl group and the phenyl group, would likely resonate as a triplet or a doublet of doublets around δ 4.6 ppm, with its multiplicity depending on the coupling with the adjacent methylene (B1212753) protons. The protons of the terminal vinyl group are expected to show characteristic signals: a multiplet for the internal vinyl proton (C4-H) around δ 5.7-5.9 ppm, and two distinct signals for the terminal vinyl protons (C5-H₂) between δ 4.9 and 5.1 ppm. The methylene protons adjacent to the double bond (C3-H₂) and the benzylic carbon (C2-H₂) would appear as multiplets in the upfield region of the spectrum. The hydroxyl proton (OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the phenyl group carbons would produce several signals in the aromatic region (δ 125-145 ppm). The carbon bearing the hydroxyl group (C1) would be found in the range of δ 70-75 ppm. The olefinic carbons would resonate at approximately δ 138 ppm for C4 and δ 114 ppm for C5. The aliphatic methylene carbons (C2 and C3) would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.2 - 7.4 Multiplet
CH-OH ~4.6 Triplet / dd
=CH- 5.7 - 5.9 Multiplet
=CH₂ 4.9 - 5.1 Multiplet
-CH₂-CH= ~2.1 - 2.3 Multiplet
-CH₂-CH(OH) ~1.7 - 1.9 Multiplet
OH Variable Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Phenyl (quaternary) ~145
Phenyl (CH) 125 - 129
CH-OH 70 - 75
=CH- ~138
=CH₂ ~114
-CH₂- 30 - 40

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₄O), the calculated molecular weight is approximately 162.23 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at m/z 144 (M-18). Another expected fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom. This could lead to the formation of a stable benzylic cation. For instance, cleavage between C1 and C2 could generate a fragment containing the phenyl group and the hydroxyl-bearing carbon. The fragmentation pattern can help to distinguish between isomers, as different isomers will produce different sets of fragment ions.

While a specific mass spectrum for this compound is not detailed in the provided search results, PubChem indicates the availability of a GC-MS spectrum. nih.gov Analysis of related compounds, such as 1-phenylpent-4-yn-1-ol (B2626552), can provide insights into potential fragmentation pathways, including the loss of water and various hydrocarbon fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
162 [M]⁺ (Molecular Ion)
144 [M - H₂O]⁺
105 [C₆H₅CO]⁺ (from rearrangement)
77 [C₆H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, phenyl, and vinyl groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are typically observed as a series of sharp bands just above 3000 cm⁻¹, while the C-H stretching of the aliphatic and vinylic parts of the molecule also appear in this region. The C=C stretching vibration of the phenyl group usually gives rise to one or more sharp peaks in the 1450-1600 cm⁻¹ region. The C=C stretching of the terminal alkene would be expected around 1640 cm⁻¹. The C-O stretching vibration of the alcohol would likely appear as a strong band in the 1000-1200 cm⁻¹ region. Out-of-plane bending vibrations for the vinyl group and the substituted benzene ring would be observed in the fingerprint region (below 1000 cm⁻¹).

Although a specific IR spectrum for this compound is not provided, the NIST WebBook features the IR spectrum of 4-penten-1-ol, which can be used to approximate the absorptions of the pentenol moiety. nist.gov

Table 4: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3200 - 3600 O-H Stretching (broad)
> 3000 C-H (aromatic, vinylic) Stretching
< 3000 C-H (aliphatic) Stretching
~1640 C=C (alkene) Stretching
1450 - 1600 C=C (aromatic) Stretching
1000 - 1200 C-O Stretching

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Thin-layer chromatography (TLC) and column chromatography are commonly used for purification, while gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for purity analysis and isomeric separation.

Column Chromatography: For the purification of this compound, silica (B1680970) gel is a common stationary phase. rsc.org A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used, with the polarity being adjusted to achieve optimal separation. uni.lu The progress of the separation can be monitored by TLC.

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of components in a mixture and their identification. The retention time of the compound in the GC column is a characteristic property that can be used for identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis of this compound, particularly for the separation of isomers or for the analysis of non-volatile impurities. Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of this compound and to determine its enantiomeric purity. For related compounds, Daicel Chiralpak columns with mobile phases consisting of hexane and isopropanol (B130326) have been successfully used. uni.lu

Table 5: Common Chromatographic Techniques for this compound Analysis

Technique Stationary Phase Mobile Phase (Typical) Application
Column Chromatography Silica Gel Hexane/Ethyl Acetate Purification
Gas Chromatography (GC) Various (e.g., non-polar) Inert Gas (e.g., He, N₂) Purity Assessment, Isomeric Separation
High-Performance Liquid Chromatography (HPLC) C18, Chiral Phases Acetonitrile/Water, Hexane/Isopropanol Purity Assessment, Isomeric/Enantiomeric Separation

Future Research Directions and Emerging Perspectives in 1 Phenylpent 4 En 1 Ol Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of 1-phenylpent-4-en-1-ol often involves the Grignard reaction, where 4-bromobut-1-ene is converted to a Grignard reagent and subsequently reacted with benzaldehyde (B42025). organicchemistrytutor.comlibretexts.orgdummies.com While effective, this method suffers from poor atom economy, as it generates stoichiometric quantities of magnesium salts as byproducts. jk-sci.com The concept of atom economy, a cornerstone of green chemistry, seeks to maximize the incorporation of reactant atoms into the final product. jk-sci.com

Future research is pivoted towards developing catalytic, addition-based reactions that are inherently more atom-economical. For instance, the stereoselective addition of primary alcohols to alkenes represents a more sustainable alternative to the classic Grignard reaction. jk-sci.com Research into solvent-free reaction conditions is another promising area. The metal-mediated allylation of carbonyl compounds without a solvent has been shown to produce homoallylic alcohols in good to excellent yields, thereby reducing volatile organic compound (VOC) emissions and simplifying purification processes. rsc.org The use of greener, recyclable catalysts, such as phosphotungstic acid, for allylation reactions under solvent-free grinding conditions also represents a significant step towards sustainability. researchgate.net

Comparison of Synthetic Methodologies for this compound

MethodologyKey FeaturesSustainability AdvantagesChallenges
Traditional Grignard SynthesisReaction of benzaldehyde with allylmagnesium bromide. organicchemistrytutor.comWell-established, high yields.Poor atom economy (magnesium salt waste), requires anhydrous solvents.
Catalytic AllylationDirect addition of an allyl source to benzaldehyde using a catalyst.High atom economy, potential for recyclable catalysts.Catalyst cost and stability, selectivity control.
Solvent-Free SynthesisMetal-mediated reaction of carbonyls and allyl sources without solvent. rsc.orgReduced VOC emissions, simplified workup, lower energy costs. rsc.orgControlling exotherms, ensuring efficient mixing. rsc.org
Aqueous Media SynthesisReactions performed in water, often with specialized catalysts. jk-sci.comEliminates organic solvents, enhances safety.Reagent solubility, catalyst compatibility with water.

Exploration of Novel Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity

The synthesis of this compound as a single enantiomer is a significant challenge, and the development of novel catalytic systems is paramount to achieving this. Modern catalysis offers powerful tools to control the chemo-, regio-, and stereoselectivity of the allylation of benzaldehyde.

Recent advancements have seen the emergence of sophisticated catalysts that provide exceptional control. For example, a dual cobalt and chromium photoredox-catalyzed allylation of aldehydes with allenes has been developed, yielding homoallylic alcohols with outstanding diastereoselective control. organic-chemistry.orgdlut.edu.cn Similarly, chiral ruthenium(II) complexes have been shown to catalyze the highly regio-, diastereo-, and enantioselective reaction of alkynes with primary alcohols to form chiral homoallylic alcohols. organic-chemistry.org Other notable systems include:

Nickel Catalysis : Nickel complexes can catalyze the allylboration of aldehydes, proceeding through a well-defined six-membered transition state to yield homoallylic alcohols with high diastereoselectivity. organic-chemistry.org

Iridium Catalysis : Chiral iridium complex-catalyzed olefin transposition followed by a chiral phosphoric acid-catalyzed allylation of aldehydes enables the synthesis of anti-homoallylic alcohols with high diastereo- and enantioselectivity. organic-chemistry.org

Organocatalysis : Enantioselective SOMO (Singly Occupied Molecular Orbital) catalysis has been used for the intramolecular asymmetric α-allylation of aldehydes, demonstrating the potential of metal-free systems for creating complex cyclic structures. nih.gov

Dual Catalysis : The combination of palladium and photoredox catalysis has enabled the asymmetric synthesis of complex homoallylic alcohols, including those with vicinal tetrasubstituted carbon centers, by using prochiral electrophiles. chemrxiv.org

Future work will likely focus on catalysts that are not only highly selective but also robust, reusable, and derived from earth-abundant metals, further aligning with the goals of sustainable chemistry.

Design and Discovery of Unprecedented Chemical Transformations

Beyond its synthesis, this compound serves as a versatile building block for more complex molecules. A key future direction is the discovery of novel chemical transformations that leverage its unique structural features—the chiral secondary alcohol and the terminal alkene.

One such emerging area is the interception of intermediates from classical reactions to forge new pathways. For instance, palladium-catalyzed oxidative Heck reactions involving homoallylic alcohols like this compound have been shown to proceed via an intramolecular olefinic oxy-annulation, leading to the formation of α-aryltetrahydrofurans. nih.gov This represents a significant departure from the expected Heck product and opens avenues for synthesizing complex heterocyclic scaffolds.

The hydroxyl group can also act as a directing group in various transformations. In epoxidation reactions using reagents like m-CPBA, the hydroxyl group of homoallylic alcohols can direct the oxidant to one face of the alkene, leading to diastereoselective formation of the corresponding epoxide. wikipedia.org Exploring this directing-group capability in other reactions, such as hydroformylations, cyclopropanations, or C-H functionalization, could lead to unprecedented transformations with high levels of stereocontrol. Furthermore, cascade reactions, where a single set of reagents triggers a sequence of bond-forming events, are a highly attractive strategy. A related compound, 1-phenylpent-4-yn-2-ol, undergoes an iodine monochloride-promoted cascade to form 1-naphthaldehydes, suggesting that this compound could be a precursor for complex polycyclic systems under specific catalytic conditions. researchgate.net

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The translation of synthetic procedures for this compound from batch to continuous flow processing represents a significant leap forward in terms of safety, efficiency, and scalability. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic and fast reactions like the Grignard synthesis. rsc.org The generation of Grignard reagents in a packed-bed flow reactor followed by immediate consumption in a subsequent reaction mitigates the risks associated with thermal runaways and the handling of unstable intermediates. rsc.orgvapourtec.com This approach has been successfully applied to the reaction of Grignard reagents with aldehydes and ketones, achieving excellent yields and selectivity. researchgate.net

Advantages of Flow Chemistry for this compound Synthesis

ParameterBenefit in Flow ChemistryImpact on Synthesis
Heat TransferSuperior surface-area-to-volume ratio allows for efficient dissipation of heat. rsc.orgEnables safe handling of exothermic Grignard reactions at higher temperatures, increasing reaction rates. rsc.org
MixingRapid and efficient mixing of reagents in microreactors.Improves reaction kinetics and product consistency.
SafetySmall reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates. vapourtec.comSafer generation and use of highly reactive Grignard reagents. chemicalindustryjournal.co.uk
ScalabilityProduction can be scaled by running the system for longer periods ("scaling out").Facilitates seamless transition from laboratory-scale synthesis to pilot-plant production.
AutomationAllows for automated control of reaction parameters and in-line analysis. mt.comImproved reproducibility and process optimization.

In parallel, high-throughput screening (HTS) is poised to accelerate the discovery of optimal conditions and novel catalysts for the synthesis of this compound. sigmaaldrich.com HTS techniques allow for the rapid, parallel execution of hundreds or thousands of experiments, making it ideal for screening large libraries of catalysts, ligands, solvents, and other additives. nih.govresearchgate.net By combining HTS with design of experiments (DoE) and statistical analysis, researchers can efficiently navigate complex reaction landscapes to identify catalysts that maximize yield and enantioselectivity, a process that would be prohibitively laborious using traditional one-at-a-time experimentation. nih.govrsc.org

Advancements in Theoretical and Computational Chemistry for Predictive Synthesis

The role of computational chemistry is transitioning from being purely explanatory to becoming predictive, offering powerful tools to guide the synthesis of molecules like this compound. Density Functional Theory (DFT) calculations, for example, are increasingly used to elucidate reaction mechanisms and predict the energetics of transition states. mdpi.com This insight is crucial for understanding the origins of selectivity in catalytic reactions and for rationally designing improved catalysts.

A significant future direction is the in silico design and virtual screening of chiral catalysts. acs.orgchiralpedia.com By computationally modeling the interaction between a substrate, a catalyst, and reagents, it is possible to predict the enantiomeric excess of a reaction. acs.org This allows for the screening of vast virtual libraries of potential catalysts, identifying the most promising candidates for experimental validation and saving significant time and resources. acs.orgchiralpedia.com

Furthermore, the integration of machine learning and artificial intelligence with quantum chemical data is paving the way for systems that can predict feasible reaction pathways for a given target molecule. nih.govchemrxiv.org These tools can analyze the intricate potential energy surfaces of chemical reactions and suggest novel, non-intuitive synthetic routes that might be overlooked by human chemists. chemrxiv.orgrsc.org As these predictive models become more sophisticated, they will undoubtedly become indispensable for designing efficient, selective, and sustainable syntheses of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Phenylpent-4-en-1-ol, and how can reaction yields be quantified?

  • Methodology : A Pd(0)-catalyzed oxyalkynylation protocol using this compound (325 mg, 2.00 mmol) with bromo triisopropyl silyl acetylene (1.33 equiv) and NaOtBu (1.33 equiv) in CH₂Cl₂ yields 63% product. Quantification via GC-MS involves preparing standard solutions (e.g., 0.775 M n-decane) and comparing peak areas .
  • Key Parameters : Catalyst loading (Pd₂(dba)₃ at 0.02 equiv), solvent choice (CH₂Cl₂), and stoichiometric ratios are critical for reproducibility.

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodology : ¹H and ¹³C NMR (400 MHz and 101 MHz, respectively) in CDCl₃ resolve key structural features:

  • ¹H NMR: δ 7.45–7.16 (m, aromatic protons), 5.22–4.70 (m, olefinic protons), 2.51–1.89 (m, alkyl chain protons) .
  • ¹³C NMR: Peaks at δ 150.5 (quaternary carbon), 114.8 (olefinic carbon), and 75.6 (hydroxyl-bearing carbon) confirm regiochemistry .

Q. What thermodynamic properties of this compound are available for computational modeling?

  • Data Sources : Enthalpies of vaporization and critical temperatures for alkanols (e.g., Majer and Svoboda, 1985) provide analogs for estimating properties. Molecular weight (136.19 g/mol) and IUPAC InChIKey (if available) are essential for database alignment .

Advanced Research Questions

Q. How can contradictions in reaction yields or byproduct formation during Pd(0)-catalyzed functionalization be resolved?

  • Troubleshooting : Monitor side products (e.g., hydrogenated furans) via GC-MS or LC-MS. Adjust reaction time, temperature, or ligand choice (e.g., DPE-Phos vs. Xantphos) to suppress undesired pathways .
  • Case Study : A 63% yield drop at scale-up (2.00 mmol) vs. small-scale reactions suggests mass transfer limitations; optimizing mixing efficiency or solvent polarity may mitigate this .

Q. What mechanistic insights exist for the oxyalkynylation of this compound?

  • Proposed Mechanism : A Pd(0)-mediated cycle involving oxidative addition of bromoacetylene, alkene coordination, and reductive elimination generates tetrahydrofuran derivatives. Computational studies (DFT) or kinetic isotope effects can validate intermediates .
  • Critical Evidence : Isolation of alkyl-substituted furans post-hydrogenation supports a stepwise alkynylation/cyclization pathway .

Q. How can the stereoelectronic effects of the phenyl group influence reactivity in downstream transformations?

  • Experimental Design : Compare this compound with analogs (e.g., 1-(4-Methylphenyl)ethanol) in oxidation or epoxidation reactions. Use Hammett plots to correlate substituent effects with reaction rates .
  • Data Interpretation : Enhanced electron-withdrawing groups on the phenyl ring may accelerate electrophilic additions but hinder nucleophilic substitutions.

Data Analysis & Validation

Q. What statistical methods are recommended for validating reproducibility in synthetic protocols?

  • Best Practices : Triplicate experiments with error bars (±5% yield variation) and ANOVA for batch-to-batch consistency. Use internal standards (e.g., n-decane) in GC-MS to normalize quantification .

Q. How should researchers address gaps in thermodynamic or spectroscopic data for this compound?

  • Resource Guidance : Cross-reference NIST Chemistry WebBook for vapor pressure or enthalpy data. For novel compounds, perform DSC (differential scanning calorimetry) or computational simulations (COSMO-RS) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in catalytic reactions?

  • Guidelines : Use fume hoods for Pd catalysts and NaOtBu (moisture-sensitive). Waste must be segregated for heavy metal disposal (e.g., Pd residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.